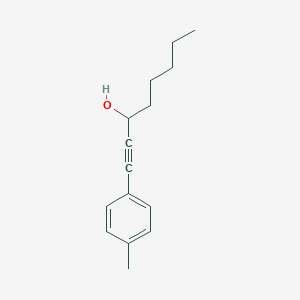

1-(p-Tolyl)octyn-3-ol

Description

Overview of Alkynol Structural Motifs and Their Significance in Chemical Synthesis

Alkynol structural motifs, particularly propargylic alcohols where the hydroxyl group is on a carbon adjacent to the alkyne, are recognized as highly useful and readily available building blocks in organic synthesis. nih.gov The dual functionality of the alkyne and the alcohol allows for a wide array of chemical transformations. These motifs can undergo numerous catalytic reactions, including conversion into aromatic heterocycles and the substitution of the alcohol group with various nucleophiles. nih.gov

The strategic importance of alkynols lies in their ability to act as precursors in reactions that form new carbon-carbon and carbon-heteroatom bonds. For instance, they are key substrates in Meyer-Schuster rearrangements to form α,β-unsaturated carbonyl compounds. researchgate.net Furthermore, gold-catalyzed cyclization reactions of alkynol-based systems have emerged as a powerful tool for synthesizing diverse and complex structures such as furans, pyrans, and spiroketals under mild conditions.

Positioning of 1-(p-Tolyl)octyn-3-ol within Modern Chemical Research Frameworks

The compound this compound is a specific example of an aryl-substituted secondary propargylic alcohol. Its structure features a p-tolyl group (a toluene (B28343) molecule attached at the para position) linked to an eight-carbon chain containing a terminal alkyne and a hydroxyl group at the third carbon position.

Within the framework of modern chemical research, this compound is positioned as a versatile synthetic intermediate. The reactivity of such propargylic alcohols is a subject of extensive study, particularly in metal-catalyzed reactions. The p-tolyl group itself plays a crucial electronic role; as an electron-donating group, it can influence the stability of reactive intermediates, such as propargylic cations, that may form during a reaction. nih.gov This can affect reaction rates and selectivity. scbt.com

Research has demonstrated that propargylic alcohols with p-tolyl substituents are viable substrates in a range of transformations. For example, gold-catalyzed dihalohydration reactions have been successfully applied to propargylic alcohols where the aryl substituent is p-tolyl. nih.gov Similarly, gold-catalyzed reactions involving p-toluamide and propargylic alcohols proceed to form key intermediates for the synthesis of oxazoles. mdpi.com While specific, dedicated studies on this compound are not prominent in the literature, its structural components—a secondary propargylic alcohol and an electron-donating aromatic ring—place it firmly within a class of compounds utilized for creating complex organic molecules through catalytic substitution and cyclization pathways.

Chemical Compound Data: this compound

| Identifier | Value | Source |

| IUPAC Name | 1-(4-methylphenyl)oct-1-yn-3-ol | PubChem nih.gov |

| Synonyms | 1-(p-Tolyl)oct-1-yn-3-ol | PubChem nih.gov |

| CAS Number | 143141-17-7 | chemsrc.com |

| Molecular Formula | C₁₅H₂₀O | PubChem nih.gov |

| Molecular Weight | 216.32 g/mol | Calculated |

| Physical State | Not available in literature | N/A |

| Boiling Point | Not available in literature | N/A |

| Density | Not available in literature | N/A |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H20O |

|---|---|

Molecular Weight |

216.32 g/mol |

IUPAC Name |

1-(4-methylphenyl)oct-1-yn-3-ol |

InChI |

InChI=1S/C15H20O/c1-3-4-5-6-15(16)12-11-14-9-7-13(2)8-10-14/h7-10,15-16H,3-6H2,1-2H3 |

InChI Key |

ZKNBJDSDBFWACZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C#CC1=CC=C(C=C1)C)O |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 1 P Tolyl Octyn 3 Ol and Cognate Aryl Alkynols

Foundational Synthetic Routes to Alkynols

The cornerstone of alkynol synthesis lies in the formation of a new carbon-carbon bond, typically through the nucleophilic addition of an acetylide to a carbonyl compound. This approach is widely applicable and can be adapted to create a diverse array of alkynol structures.

Alkynylation of Carbonyl Electrophiles (e.g., Aldehydes and Ketones)

The most direct and common method for synthesizing propargyl alcohols is the alkynylation of aldehydes and ketones. wikipedia.org This reaction involves the addition of a terminal alkyne, activated as a nucleophile, to the electrophilic carbonyl carbon. For the synthesis of 1-(p-Tolyl)octyn-3-ol, this would conceptually involve the reaction of a p-tolylacetylene-derived nucleophile with hexanal.

The acidity of the terminal proton of an alkyne allows for its deprotonation by a suitable base to form a potent acetylide nucleophile. wikipedia.org This nucleophile then readily attacks the carbonyl carbon of an aldehyde or ketone. Subsequent protonation of the resulting alkoxide yields the desired alkynol. uoanbar.edu.iq

A variety of reaction conditions can be employed for this transformation. Weak bases can mediate the direct alkynylation of aldehydes. researchgate.net For instance, cesium carbonate has been used to promote the propargylation of carbonyl compounds. researchgate.net

Utilization of Organometallic Reagents in Carbon-Carbon Bond Formation

Organometallic reagents are powerful tools for carbon-carbon bond formation due to the nucleophilic nature of the carbon atom bound to a metal. uoanbar.edu.iqsolubilityofthings.com Grignard and organolithium reagents are the most frequently used for this purpose. libretexts.orgfiveable.me These reagents are highly reactive and readily add to carbonyl compounds to form alcohols. solubilityofthings.comfiveable.me

In the context of synthesizing this compound, an organometallic approach could involve two primary strategies:

Alkynyl Grignard or Organolithium Reagent: An alkynyl Grignard reagent (e.g., hexynylmagnesium bromide) or an organolithium reagent (e.g., hexyllithium followed by deprotonation of a terminal alkyne) can be added to p-tolualdehyde. sigmaaldrich.com

Aryl Grignard or Organolithium Reagent: Alternatively, a p-tolyl Grignard reagent (p-tolylmagnesium bromide) or p-tolyllithium (B8432521) can be reacted with an α,β-unsaturated aldehyde or ketone derived from 1-octyne.

The formation of organometallic reagents from alkyl or aryl halides is a reduction reaction. masterorganicchemistry.com For example, Grignard reagents are prepared by reacting an alkyl or aryl halide with magnesium metal in an ether solvent. fiveable.me Similarly, organolithium reagents are typically formed by the reaction of an alkyl or aryl halide with lithium metal. libretexts.org

It is crucial to perform these reactions under anhydrous conditions, as organometallic reagents are strong bases and will react with any acidic protons present, including water. libretexts.org

Advanced and Stereoselective Synthetic Approaches

Building upon the foundational methods, more advanced strategies have been developed to control the stereochemistry of the newly formed chiral center in the alkynol product. This is particularly important for the synthesis of enantiomerically pure compounds for applications in medicinal chemistry and materials science.

Asymmetric Reduction Strategies for Alkynones to Access Chiral Alkynols

An alternative to the direct alkynylation of aldehydes is the asymmetric reduction of a precursor alkynone. For the synthesis of chiral this compound, this would involve the reduction of 1-(p-tolyl)oct-1-yn-3-one.

Several methods exist for the enantioselective reduction of ketones, including the use of chiral catalysts and biocatalysts. georgiasouthern.edu

Catalytic Asymmetric Transfer Hydrogenation: Ruthenium complexes bearing chiral ligands, such as (S,S)-mesityleneRuClTsDPEN, have been successfully employed for the asymmetric transfer hydrogenation of alkynones to furnish chiral alkynols with high enantioselectivity. rsc.orgrsc.org

Nickel-Catalyzed Reductive Cyclization: Nickel catalysts with P-chiral monophosphine ligands can effect the intramolecular reductive cyclization of alkynones, yielding tertiary allylic alcohols with excellent yields and enantioselectivities. nih.govacs.org

Biocatalysis: Enzyme-catalyzed reductions offer a green and highly selective alternative to metal-based catalysts. georgiasouthern.edu Alcohol dehydrogenases have shown promise in the enantioselective reduction of alkynones, although the stability of terminal propargyl functionalities can be a challenge. georgiasouthern.edu

A notable example is the reduction of 1-octyn-3-one (B3050644) using B-3-Pinanyl-9-borabicyclo[3.3.1]nonane, which proceeds with high enantiomeric excess. orgsyn.org

Catalytic Enantioselective Alkynylation Reactions

The direct enantioselective addition of terminal alkynes to aldehydes is a highly attractive and atom-economical approach to chiral propargyl alcohols. nih.gov This field has seen significant advancements through the development of various chiral catalysts.

Key strategies include:

Zinc-based Catalysis: The asymmetric addition of alkynylzinc compounds to aldehydes, often in the presence of chiral ligands like N-methylephedrine, can provide high enantiomeric excesses. wikipedia.org The alkynylzinc reagent can be generated in situ from the alkyne and a zinc source like diethylzinc (B1219324) or zinc triflate. wikipedia.org

Titanium-based Catalysis: Chiral titanium complexes, such as those derived from BINOL, can catalyze the enantioselective alkynylation of aldehydes. nih.gov

Copper-based Catalysis: Copper-catalyzed enantioselective alkynylation of aldehydes using chiral ligands has also been developed, offering the advantage of using a less expensive and more abundant metal. thieme-connect.com

Rhodium-based Catalysis: Chiral-at-metal rhodium Lewis acid catalysts have been reported for the enantioselective alkynylation of aromatic aldehydes, achieving high yields and enantiomeric excesses. acs.org

Organocatalysis: Chiral organic molecules can also catalyze the formal alkynylation of α,β-unsaturated aldehydes. amazonaws.com

Table 1: Comparison of Catalytic Systems for Enantioselective Alkynylation

| Catalyst System | Chiral Ligand/Catalyst | Aldehyde Scope | Alkyne Scope | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Zinc-based | N-methylephedrine | Broad | Broad | Up to 99% | wikipedia.org |

| Titanium-based | BINOL derivatives | Aromatic | Various | - | nih.gov |

| Copper-based | Prolinol-derived hydroxyaminophosphine | Broad | Terminal | Up to 97:3 er | thieme-connect.com |

| Rhodium-based | Chiral-at-metal Rh(III) complex | Aromatic | Terminal | 79-98% | acs.org |

| Bisoxazolidine-catalyzed | Aminoindanol-derived bisoxazolidine | Aromatic and Aliphatic | Phenylacetylene, silylacetylenes | Up to 99% | acs.org |

Regioselective Synthesis of Alkynol Isomers

The regioselectivity of a reaction determines which of two or more possible constitutional isomers is predominantly formed. In the synthesis of alkynols, controlling the position of the hydroxyl group is crucial.

While the alkynylation of an aldehyde like p-tolualdehyde with hexynylacetylene would lead specifically to this compound, other synthetic strategies might yield different regioisomers. For instance, acid-catalyzed rearrangements of certain alkynyl allyl alcohols can lead to the formation of enediynes with specific regiochemistry. nih.gov The regioselectivity in such cases can be influenced by the substrate structure and reaction conditions. nih.gov

Furthermore, the condensation of phenols with ketones or aldehydes can lead to different regioisomers (e.g., p,p' vs. o,p' isomers), and the regioselectivity can be controlled by the acid strength of the catalyst. rsc.org While not directly applicable to this compound, this principle highlights the importance of regiocontrol in organic synthesis.

In some cases, functional group transformations on a pre-existing scaffold can be used to achieve a desired regioisomer. For example, a [3+2] cycloaddition of alkynols with ketones can produce 1,3-dioxolane (B20135) derivatives with complete regio- and chemoselectivity. researchgate.net

Protective Group Chemistries in this compound Synthesis

In the synthesis of this compound and related aryl-alkynols, protecting groups are instrumental in preventing undesirable side reactions and enabling chemoselective transformations. The acidic proton of the terminal alkyne and the hydroxyl group of the product are the primary sites requiring protection.

The synthesis of this compound can be envisioned through the addition of a p-tolylacetylide nucleophile to hexanal. To ensure the desired reactivity, particularly in multi-step syntheses or when other reactive functional groups are present, protection of the terminal alkyne is often necessary. Trialkylsilyl groups, such as trimethylsilyl (B98337) (TMS) and triisopropylsilyl (TIPS), are the most commonly employed protecting groups for terminal alkynes due to their ease of introduction, stability under various reaction conditions, and facile removal. lookchem.comorganic-chemistry.org

The protection of a terminal alkyne like p-tolylacetylene is typically achieved by deprotonation with a strong base, such as n-butyllithium, followed by quenching with a silyl (B83357) halide (e.g., TMS-Cl or TIPS-Cl). lookchem.com The resulting silyl-protected alkyne is significantly less acidic and can be subjected to a variety of synthetic transformations without interference from the acetylenic proton. organic-chemistry.org

Following the key carbon-carbon bond-forming reaction, the silyl protecting group can be selectively removed under mild conditions to regenerate the terminal alkyne. google.com Fluoride-based reagents, such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF), are highly effective for this purpose. lookchem.comgoogle.com Alternatively, base-catalyzed hydrolysis using reagents like potassium carbonate in methanol (B129727) can also be employed for the deprotection of TMS ethers. google.com For more robust silyl groups like TIPS, stronger conditions or specialized reagents might be required. orgsyn.org

Table 1: Common Protecting Groups in Aryl-Alkynol Synthesis

| Functional Group | Protecting Group | Abbreviation | Protection Reagent(s) | Deprotection Reagent(s) |

| Terminal Alkyne | Trimethylsilyl | TMS | TMS-Cl, Base (e.g., n-BuLi) | TBAF, K₂CO₃/MeOH |

| Terminal Alkyne | Triisopropylsilyl | TIPS | TIPS-Cl, Base (e.g., n-BuLi) | TBAF, AgF/HCl |

| Alcohol | tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, Imidazole | TBAF, HF |

| Alcohol | Tetrahydropyranyl | THP | Dihydropyran, Acid catalyst | Aqueous Acid |

Multi-Component and Tandem Reaction Sequences Incorporating Alkynol Formation

Multi-component and tandem reactions represent a highly efficient approach to the synthesis of complex molecules like this compound from simple precursors in a single operation, thereby minimizing waste and improving atom economy. These strategies often rely on the in situ generation of reactive intermediates that subsequently participate in further bond-forming events.

A prominent example of a multi-component reaction for the synthesis of propargyl alcohols is the A³ coupling (Aldehyde-Alkyne-Amine). While the classical A³ coupling yields propargylamines, modifications and related one-pot procedures can be adapted for the synthesis of propargylic alcohols. For instance, a one-pot synthesis can be designed where an aldehyde, such as hexanal, reacts with a metal acetylide derived from p-tolylacetylene. chemicalbook.com

Tandem reactions, where a single catalyst promotes multiple sequential transformations, have also been developed for the synthesis of functionalized alkynols. For example, a copper-catalyzed tandem reaction of propargylic alcohols with amidines has been reported, showcasing the versatility of these intermediates. rsc.org While not directly yielding this compound, this illustrates the potential for tandem sequences starting from simpler propargylic systems.

A more direct multi-component approach to a related structure involves the reaction of a propargyl alcohol, carbon dioxide, and a secondary amine, catalyzed by a metal-organic framework, to produce β-oxopropylcarbamates. acs.org Research into three-component reactions of alkynes, such as the metal-free reaction of alkynes, iodine, and sodium sulfinates, has led to the synthesis of functionalized tetrasubstituted allylic alcohols. wikipedia.org A notable example from this work is the reaction of a propargyl alcohol bearing a p-tolyl group. Although this reaction leads to a different class of compounds, the involvement of a p-tolyl-substituted alkynol highlights the feasibility of incorporating this structural motif in multi-component settings.

The synthesis of this compound can be achieved through a straightforward alkynylation reaction. researchgate.net This typically involves the deprotonation of p-tolylacetylene with a strong base like n-butyllithium to form the corresponding lithium acetylide. This nucleophilic species then attacks the electrophilic carbonyl carbon of hexanal. Subsequent aqueous workup protonates the resulting alkoxide to yield the desired this compound.

Table 2: Exemplary Reaction Data for the Synthesis of Aryl-Alkynols

| Starting Material 1 | Starting Material 2 | Catalyst/Reagent | Solvent | Product | Yield (%) |

| p-Tolylacetylene | Hexanal | n-Butyllithium | THF | This compound | High |

| 3-Phenyl-1-(p-tolyl)prop-2-yn-1-one | Sodium benzenesulfinate, I₂ | - | Ethyl Acetate/Water | (E)-3-Iodo-3-phenyl-2-(phenylsulfonyl)-1-(p-tolyl)prop-2-en-1-one | 28 wikipedia.org |

| Propargyl alcohol | N-sulfonylhydrazone | BF₃·OEt₂ | DCM | 4-Methylene-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole | 30-78 |

| Propargyl alcohol | CO₂, Pyrrolidine | CuCe-CNA-300, DBU | Solvent-free | β-Oxopropylcarbamate | up to 98 acs.org |

Chemical Reactivity and Mechanistic Investigations of 1 P Tolyl Octyn 3 Ol Transformations

Reactions of the Terminal Alkyne Moiety

The terminal alkyne of 1-(p-tolyl)octyn-3-ol is a versatile functional group that participates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Transition Metal-Catalyzed Coupling Reactions (e.g., Sonogashira-type transformations)

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. nrochemistry.comrsc.org This reaction is a powerful tool for the formation of carbon-carbon bonds. researchgate.net In the context of this compound, the terminal alkyne can be coupled with various aryl halides to generate more complex molecular architectures.

The general mechanism of the Sonogashira coupling involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with a copper acetylide intermediate, and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nrochemistry.com The use of bulky, electron-rich phosphine (B1218219) ligands, such as P(o-tolyl)3, can have a positive effect on the efficiency of C-C cross-coupling reactions. researchgate.net Copper-free Sonogashira reactions have also been developed, which can be advantageous in certain synthetic applications. rsc.org

Table 1: Examples of Sonogashira Coupling Reactions

| Alkyne | Aryl Halide | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-Octyne | Aryl Iodide | Pd(OAc)2/P(p-tol)3 | Aryl-substituted octyne | Good | beilstein-journals.org |

| Phenylacetylene | Aryl Iodide | Fe3O4@SiO2–NHC–Pd(II) | Disubstituted alkyne | High | rsc.org |

| Propargyl alcohols | Aryl Halide | Pd(OAc)2 | Functionalized alkynes | Satisfactory | rsc.org |

Cycloaddition Reactions (e.g., Huisgen 1,3-Dipolar Cycloadditions)

The Huisgen 1,3-dipolar cycloaddition is a reaction between a 1,3-dipole (such as an azide) and a dipolarophile (such as an alkyne) to form a five-membered heterocyclic ring. organic-chemistry.orgwikipedia.org This reaction, particularly the copper-catalyzed version known as "click chemistry," is highly efficient and regioselective, typically yielding 1,4-disubstituted 1,2,3-triazoles. chemie-brunschwig.chwikipedia.orgmt.com

The terminal alkyne of this compound can serve as the dipolarophile in these reactions. The resulting triazole products have applications in various fields, including medicinal chemistry and materials science. chemie-brunschwig.ch The reaction is believed to proceed through a concerted pericyclic mechanism, involving a six-electron transition state. scribd.com

Table 2: Key Features of Huisgen Cycloadditions

| Feature | Description | Reference |

|---|---|---|

| Reactants | 1,3-dipole and a dipolarophile | organic-chemistry.orgwikipedia.org |

| Product | Five-membered heterocycle | organic-chemistry.orgwikipedia.org |

| Catalyst (for "click" version) | Copper(I) | chemie-brunschwig.chwikipedia.orgmt.com |

| Regioselectivity (catalyzed) | Typically 1,4-disubstituted triazole | wikipedia.org |

| Mechanism | Concerted pericyclic | scribd.com |

Electrophilic and Nucleophilic Additions to the Alkyne Bond

The carbon-carbon triple bond of an alkyne can undergo both electrophilic and nucleophilic addition reactions. Due to the sp-hybridization of the carbon atoms, alkynes are generally more electrophilic than alkenes and can react with nucleophiles. msu.edu However, they also undergo electrophilic additions, similar to alkenes. msu.edu

In the case of this compound, the presence of the hydroxyl group can influence the reactivity and regioselectivity of these additions. For instance, the reaction of this compound with 1,2,4,5-tetramethylbenzene (B166113) (TMB) in the presence of an indium catalyst has been shown to yield the corresponding propargylated product. nih.gov

Hydrophosphination and Related Heteroatom Additions

Hydrophosphination involves the addition of a P-H bond across a carbon-carbon multiple bond. This reaction is a direct method for forming carbon-phosphorus bonds, which are important in the synthesis of ligands for catalysis and other functional materials. researchgate.net The hydrophosphination of propargylic alcohols like 1-octyn-3-ol (B1346985) with phosphine-borane complexes has been reported to proceed with anti-Markovnikov selectivity in good yield. researchgate.net

The reaction can be catalyzed by various transition metals, and in some cases, can proceed without a catalyst. researchgate.net The use of chiral propargylic substrates can lead to the formation of diastereomeric P-chiral products. researchgate.net

Transformations Involving the Hydroxyl Functional Group

The secondary hydroxyl group in this compound provides another site for chemical modification, expanding its synthetic utility.

Oxidation to Corresponding Alkynones and Subsequent Reactions

The secondary alcohol of this compound can be oxidized to the corresponding α,β-acetylenic ketone, 1-(p-tolyl)octyn-3-one. Standard oxidation methods, such as the Jones oxidation, can be employed for this transformation. orgsyn.org The resulting alkynone is a versatile intermediate. For instance, a three-component reaction of acetylenic ketones, iodine, and sodium sulfinates has been developed to synthesize β-iodo-α-sulfonyl vinyl ketones. acs.org In this reaction, 1-(p-tolyl)octyn-3-one, if formed and reacted, would yield a substituted prop-2-en-1-one derivative. acs.org

Etherification and Esterification Pathways

The secondary alcohol functionality in this compound is a prime site for etherification and esterification reactions, converting the hydroxyl group into ether or ester linkages, respectively. These transformations are fundamental in synthetic chemistry for protecting the hydroxyl group or for modifying the molecule's properties.

Etherification: The formation of ethers from this compound can be achieved through several standard methods. The Williamson ether synthesis, for instance, involves the deprotonation of the alcohol with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, yielding an ether. Another common method is the formation of silyl (B83357) ethers by reacting the alcohol with a silyl halide (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) in the presence of a base like triethylamine (B128534) or imidazole. acs.org Silyl ethers are particularly useful as protecting groups due to their ease of formation and subsequent removal under specific conditions.

Esterification: The hydroxyl group can be readily converted into an ester. Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, is a classic method. However, for a secondary alcohol like this compound, a more efficient method is acylation using a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride, typically in the presence of a base like pyridine (B92270) or triethylamine to neutralize the acidic byproduct. Tosylates, which are excellent leaving groups in nucleophilic substitution reactions, can be formed by reacting the alcohol with 4-toluenesulfonyl chloride. wikipedia.org

The table below summarizes representative etherification and esterification reactions for this compound.

| Reaction Type | Reagents | Product Type |

| Williamson Ether Synthesis | 1. NaH; 2. CH₃I | Methyl Ether |

| Silyl Ether Formation | TBDMSCl, Imidazole | tert-Butyldimethylsilyl (TBDMS) Ether |

| Acylation | Acetyl Chloride, Pyridine | Acetate Ester |

| Sulfonate Ester Formation | TsCl, Pyridine | Tosylate Ester |

Formation of Propargylic Thioethers and Analogues

The conversion of the propargylic alcohol in this compound to a propargylic thioether introduces a sulfur atom, opening pathways to further functionalization and cyclization reactions.

The direct substitution of the hydroxyl group with a thiol is a common method for synthesizing propargylic thioethers. rsc.org This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid (PTSA), in a suitable solvent like nitromethane. rsc.org The mechanism involves the protonation of the hydroxyl group by the acid, followed by its departure as a water molecule to form a stabilized propargylic carbocation. Subsequent nucleophilic attack by the thiol on the carbocation yields the desired propargylic thioether. A variety of thiols, including both aryl and alkyl thiols, can be used in this transformation. rsc.org

Detailed research has demonstrated this methodology on similar propargylic alcohols, achieving good yields. rsc.org For example, reacting a propargylic alcohol with a thiol in the presence of PTSA at room temperature leads to the formation of the corresponding propargylic sulfide. rsc.org

The table below illustrates the formation of various propargylic thioethers from this compound.

| Thiol Reagent | Catalyst | Product |

| Benzenethiol | p-Toluenesulfonic acid (PTSA) | 1-(p-Tolyl)-3-(phenylthio)oct-1-yne |

| 4-Methylbenzenethiol | p-Toluenesulfonic acid (PTSA) | 1-(p-Tolyl)-3-(p-tolylthio)oct-1-yne |

| Phenylmethanethiol | p-Toluenesulfonic acid (PTSA) | 3-(Benzylthio)-1-(p-tolyl)oct-1-yne |

Reactivity of the p-Tolyl Aromatic Ring

The p-tolyl group in this compound is an aromatic ring that can undergo electrophilic substitution, and its methyl substituent offers a site for further functionalization.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. uomustansiriyah.edu.iq The rate and regioselectivity of the substitution are governed by the substituents already present on the ring. wikipedia.org In this compound, the aromatic ring has two substituents: a methyl group (-CH₃) and an octyn-3-ol side chain, which are para to each other.

Both the methyl group and the alkyl side chain are electron-donating groups (EDGs) and are therefore activating. libretexts.orgmnstate.edu Activating groups increase the nucleophilicity of the aromatic ring, making it more reactive towards electrophiles than benzene itself. oneonta.edu They direct incoming electrophiles to the ortho and para positions relative to themselves. wikipedia.orgorganicchemistrytutor.com Since the existing substituents are in a para arrangement, the positions ortho to the methyl group are identical to the positions ortho to the octyn-3-ol side chain. Consequently, electrophilic attack is strongly directed to these two equivalent positions (C2 and C6, assuming the side chain is at C1 and the methyl group at C4).

Common EAS reactions include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro (-NO₂) group.

Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) introduces a halogen atom.

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid (-SO₃H) group.

Friedel-Crafts Alkylation/Acylation: Reaction with an alkyl halide/acyl halide and a Lewis acid catalyst introduces an alkyl/acyl group.

The table below outlines the expected major products from the electrophilic aromatic substitution of this compound.

| Reaction | Reagents | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | 2-Nitro-4-(oct-1-yn-3-yl)toluene |

| Bromination | Br₂, FeBr₃ | 2-Bromo-4-(oct-1-yn-3-yl)toluene |

| Sulfonation | H₂SO₄, SO₃ | 2-(Oct-1-yn-3-yl)-5-methylbenzenesulfonic acid |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(2-(Oct-1-yn-3-yl)-5-methylphenyl)ethan-1-one |

Functionalization of the Methyl Group

The benzylic protons of the methyl group on the p-tolyl ring are susceptible to reaction, allowing for selective functionalization at this position without altering the aromatic ring itself.

Radical Halogenation: The methyl group can undergo free-radical halogenation, typically at the benzylic position, using reagents like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light). mnstate.edu This reaction would convert the tolyl methyl group into a bromomethyl group, creating a reactive handle for subsequent nucleophilic substitution reactions.

Oxidation: The methyl group can be oxidized to a carboxylic acid. mnstate.edu Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can achieve this transformation, converting the p-tolyl moiety into a p-carboxyphenyl group. This significantly alters the electronic properties of the aromatic ring, turning an electron-donating group into an electron-withdrawing one.

The table below details key functionalization reactions of the tolyl methyl group.

| Reaction Type | Reagents | Product Functional Group |

| Benzylic Bromination | N-Bromosuccinimide (NBS), hv | Bromomethyl (-CH₂Br) |

| Oxidation | Potassium Permanganate (KMnO₄), heat | Carboxylic Acid (-COOH) |

Intra- and Intermolecular Cyclization Reactions

The combination of a hydroxyl group and an alkyne in this compound makes it an excellent substrate for cyclization reactions, leading to the formation of valuable heterocyclic structures.

Formation of Heterocyclic Scaffolds (e.g., Dihydrofurans, Thiophenes)

Dihydrofurans: The intramolecular cyclization of acetylenic alcohols like this compound is a well-established method for synthesizing substituted dihydrofurans. researchgate.net This reaction, often referred to as hydroalkoxylation, involves the addition of the hydroxyl group across the carbon-carbon triple bond. The reaction can be catalyzed by various transition metals, including gold (Au), palladium (Pd), and mercury (Hg). beilstein-journals.orgnih.govsinica.edu.tw The regioselectivity of the cyclization (i.e., the size of the ring formed) is typically governed by Baldwin's rules and influenced by the catalyst. For this compound, a 5-exo-dig cyclization is favored, leading to the formation of a five-membered dihydrofuran ring. For example, gold(I) or gold(III) chlorides are effective catalysts for such transformations. nih.gov

Thiophenes: The synthesis of thiophenes from this compound is a multi-step process. A plausible route involves first converting the alcohol to a thiol derivative, as discussed in section 3.2.3. The resulting propargylic thioether can then undergo further reactions. A more direct, albeit still multi-step, approach could involve converting the alcohol to a leaving group, displacing it with a sulfur nucleophile, and then inducing cyclization. Alternatively, iodocyclization of related 1-mercapto-3-yn-2-ols with molecular iodine is a known method for producing iodothiophenes, which can be further functionalized. organic-chemistry.org Another strategy involves the reaction of 1,4-dicarbonyl compounds with a sulfur source like Lawesson's reagent in a Paal-Knorr thiophene (B33073) synthesis. organic-chemistry.org While not a direct conversion, the alkyne in this compound could be transformed into a 1,4-dicarbonyl system through hydration and oxidation steps. Rhodium-catalyzed intramolecular trans-bis-silylation has also been used to create thiophene-fused siloles from related starting materials. researchgate.net

The table below summarizes potential cyclization reactions.

| Target Heterocycle | General Method | Catalyst/Reagents |

| Dihydrofuran | Intramolecular Hydroalkoxylation | AuCl, AuCl₃, or PdCl₂ |

| Thiophene | Cyclization of Thio-precursor | 1. Conversion to thioether/thiol; 2. I₂, NaHCO₃ or other cyclization conditions |

Rearrangement Mechanisms

The chemical reactivity of this compound is prominently characterized by its susceptibility to rearrangement reactions, a hallmark of propargylic alcohols. These transformations typically proceed under acidic conditions or with the aid of a catalyst, leading to the formation of α,β-unsaturated carbonyl compounds. The two primary rearrangement pathways available to this substrate are the Meyer-Schuster rearrangement and the Rupe rearrangement.

The Meyer-Schuster rearrangement is an acid-catalyzed isomerization of secondary and tertiary propargylic alcohols. wikipedia.org For this compound, a secondary alcohol, this rearrangement would lead to the formation of (E/Z)-1-(p-tolyl)oct-1-en-3-one. The mechanism is initiated by the protonation of the hydroxyl group, forming a good leaving group (water). acs.org A slow, rate-determining 1,3-shift of the protonated hydroxyl group follows, leading to an allene (B1206475) intermediate after the loss of water. acs.org This allene, specifically an allenol, then undergoes tautomerization to the more stable keto form, yielding the final α,β-unsaturated ketone product. wikipedia.orgresearchgate.net The formation of the unsaturated carbonyl compound is generally an irreversible process. acs.org The stereoselectivity of the resulting enone can be influenced by the reaction conditions and the nature of the catalyst employed.

The general mechanism for the Meyer-Schuster rearrangement is outlined below:

Protonation: The hydroxyl group of this compound is protonated by an acid catalyst.

Dehydration & 1,3-Shift: The protonated hydroxyl group departs as water, accompanied by a 1,3-shift of the remaining oxygen functionality to form a resonance-stabilized allenyl cation.

Nucleophilic Attack: Water attacks the allenyl cation to form an allenol intermediate.

Tautomerization: The unstable allenol rapidly tautomerizes to the more stable α,β-unsaturated ketone.

A competing pathway, particularly for tertiary propargylic alcohols, is the Rupe rearrangement . core.ac.uk While this compound is a secondary alcohol, understanding the Rupe mechanism is crucial as it can sometimes occur as a side reaction, especially under harsh acidic conditions. rsc.org The Rupe rearrangement also begins with protonation and dehydration but leads to an enyne intermediate, which then hydrates to form an α,β-unsaturated ketone that is structurally isomeric to the Meyer-Schuster product. core.ac.uk For this compound, the Rupe product would theoretically be a different enone, but the Meyer-Schuster pathway is generally favored for secondary alcohols. wikipedia.org

Catalytic Reaction Systems and Mechanistic Elucidation

The transformation of this compound is greatly influenced by the choice of catalytic system. Both transition metals and organocatalysts have been employed to effect its rearrangement and other transformations, often with high efficiency and selectivity. Mechanistic studies, including detailed kinetic and thermodynamic analyses, have provided deep insights into these catalytic cycles.

Transition Metal-Mediated Catalysis (e.g., Palladium, Vanadium, Rhodium)

Transition metal catalysts offer milder and more selective alternatives to traditional strong acid catalysis for the rearrangement of propargylic alcohols. wikipedia.org

Vanadium: Oxovanadium complexes have proven to be effective catalysts for the Meyer-Schuster rearrangement. researchgate.net For instance, the complex [V(O)Cl(OEt)2] can catalyze the isomerization of propargylic alcohols smoothly in toluene (B28343) under microwave irradiation, affording α,β-unsaturated carbonyl compounds in excellent yields. researchgate.net Mechanistic investigations, including Density Functional Theory (DFT) calculations, on vanadium-catalyzed Meyer-Schuster rearrangements reveal a multi-step process. rsc.orgacs.org The catalytic cycle typically involves:

Incorporation of the propargylic alcohol into the vanadium complex. rsc.orgacs.org

A dissociative 1,3-oxygen shift to form a vanadium allenoate intermediate. rsc.orgacs.org

Transesterification and tautomerization to release the enone product and regenerate the active catalyst. rsc.orgacs.org

This catalytic approach allows for the interception of the transient vanadium enolate intermediates, enabling further functionalization beyond simple protonation. researchgate.net

| Catalyst System | Substrate Type | Product | Key Mechanistic Feature |

| Vanadium-oxo complex | Propargylic Alcohols | α,β-Unsaturated Ketones | Formation of a transient vanadium enolate intermediate. researchgate.net |

| Palladium/Vanadium | Propargylic Alcohols & Allylic Carbonates | Allylated Ketones | Cooperative catalysis involving Meyer-Schuster and Tsuji-Trost reactions. rsc.org |

| Rhodium(I)/Bisphosphane | Secondary Propargylic Alcohols | α,β-Enones | Isomerization via intramolecular 1,3- and 1,2-hydrogen migration. researchgate.net |

Rhodium: Cationic rhodium(I) complexes are highly active catalysts for the isomerization of secondary propargylic alcohols to α,β-enones. researchgate.net Mechanistic studies using deuterium-labeled substrates have shown that the rhodium-catalyzed isomerization can proceed through an unexpected cascade involving a 1,4-hydrogen shift as the turnover-limiting step, particularly in the formation of indanones from α-arylpropargyl alcohols. researchgate.net Kinetic resolution of secondary propargyl alcohols has also been achieved with moderate selectivity using chiral rhodium catalysts. researchgate.net The reaction pathway often involves intramolecular hydrogen migrations. researchgate.net In some cases, propargylic alcohols can act as three-carbon synthons in rhodium-catalyzed heteroannulations, involving C-H functionalization and cascade cyclizations. chemrxiv.org

Palladium: Palladium catalysts are versatile and have been used in various transformations of propargylic alcohol derivatives. While less common for direct Meyer-Schuster rearrangements, palladium plays a crucial role in cooperative catalytic systems. For example, a dual system of vanadium and palladium catalysts can effect a combined Meyer-Schuster rearrangement and Tsuji-Trost allylic substitution. rsc.orgacs.org In this system, the vanadium catalyst facilitates the rearrangement to an enone, while the palladium catalyst activates an allylic partner for subsequent C-C bond formation. rsc.orgacs.org Palladium catalysts are also known to be involved in depropargylation reactions, which are significant in bioorthogonal chemistry. snnu.edu.cn

Organocatalytic Activation and Transformations

Organocatalysis provides a metal-free approach to the transformation of propargylic alcohols, often employing chiral catalysts to achieve high enantioselectivity.

Chiral Phosphoric Acids (CPAs): Chiral Brønsted acids, particularly BINOL-derived phosphoric acids, have emerged as powerful catalysts for various asymmetric transformations of propargylic alcohols. rsc.orgnih.govbeilstein-journals.org These catalysts can activate propargylic alcohols by facilitating their dehydration to form reactive intermediates like alkynyl quinone methides in situ. nih.gov These intermediates can then undergo enantioselective reactions, such as conjugate additions with various nucleophiles, to produce axially chiral allenes or other complex chiral molecules. nih.govbeilstein-journals.org The CPA often acts as a bifunctional catalyst, activating both the electrophile and the nucleophile through hydrogen bonding to control the stereochemical outcome. nih.gov

Bifunctional Thioureas: Chiral thiourea (B124793) derivatives, often incorporating a tertiary amine base, are another important class of organocatalysts. nih.gov These bifunctional catalysts can activate substrates through a network of hydrogen bonds via the thiourea moiety, while the basic amine site can deprotonate substrates or activate reagents. acs.orgnih.gov While direct application to the Meyer-Schuster rearrangement of this compound is not widely documented, their ability to catalyze reactions of alcohols and activate carbonyl compounds suggests potential for related transformations. acs.orgresearchgate.net For instance, they have been used in the oxidation of alcohols and in Friedel-Crafts reactions, demonstrating their utility in activating hydroxyl-containing substrates. acs.orgresearchgate.net

| Organocatalyst Type | Activation Mode | Typical Reaction | Product Type |

| Chiral Phosphoric Acid (CPA) | Brønsted Acid / H-Bonding | Dehydration / Conjugate Addition | Chiral Allenes, Heterocycles rsc.orgnih.govbeilstein-journals.org |

| Bifunctional Thiourea | H-Bonding / Brønsted Base | Nucleophilic Addition / Oxidation | Functionalized Alcohols/Ketones acs.orgresearchgate.net |

Detailed Kinetic and Thermodynamic Analyses of Reaction Mechanisms

The elucidation of reaction mechanisms for the transformations of this compound is greatly enhanced by detailed kinetic and thermodynamic studies, often supported by computational methods like Density Functional Theory (DFT).

For the vanadium-catalyzed Meyer-Schuster rearrangement , combined DFT and kinetics simulations have provided a comprehensive picture of the reaction network. acs.org These studies have established that the process is a three-step catalytic cycle and have quantified the free energy profiles for each step. rsc.orgacs.org Such analyses are crucial for understanding selectivity, especially in cooperative catalytic systems where multiple reaction pathways compete. rsc.orgacs.org For instance, simulations can link DFT-calculated free energy barriers directly to experimentally observed product distributions and can be used to predict how changes in reaction conditions will affect the outcome. rsc.orgacs.org

In rhodium-catalyzed isomerizations , kinetic isotope effect (KIE) studies have been instrumental in determining rate-limiting steps. For example, KIE experiments in the rhodium-catalyzed heteroannulation involving propargylic alcohols indicated that C-H bond cleavage is the rate-limiting step. chemrxiv.org DFT calculations have also been employed to map out the potential energy surfaces of rhodium-catalyzed reactions, identifying key intermediates and transition states, such as rhodacycles, and elucidating the mechanism of hydrogen shifts. snnu.edu.cn

For the classic acid-catalyzed Meyer-Schuster rearrangement , theoretical studies have examined the role of the solvent and the structure of the transition states. wikipedia.org The reaction is considered a solvent-assisted process, where solvent caging can stabilize the transition state. acs.org The driving force for the rearrangement is the thermodynamically favorable and irreversible formation of the stable conjugated carbonyl system from the less stable propargylic alcohol. acs.org

| Reaction System | Method of Analysis | Key Findings |

| Vanadium-Catalyzed Meyer-Schuster | DFT & Kinetics Simulation | Elucidation of a three-step mechanism and prediction of selectivity. rsc.orgacs.org |

| Rhodium-Catalyzed Isomerization | Kinetic Isotope Effect (KIE) & DFT | Identification of C-H activation as the rate-limiting step. chemrxiv.org |

| Acid-Catalyzed Meyer-Schuster | Ab initio MO techniques | Solvent-assisted mechanism with a thermodynamically favorable outcome. acs.org |

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 1 P Tolyl Octyn 3 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, providing detailed information about the chemical environment of individual atoms. For 1-(p-Tolyl)octyn-3-ol, both ¹H and ¹³C NMR are utilized to confirm the connectivity of the molecule (regiochemistry) and to provide insights into its three-dimensional arrangement (stereochemistry).

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment. The chemical shifts are influenced by the electronic effects of the neighboring functional groups. For a comparative analysis, the known chemical shifts of the structurally similar compound 1-octyn-3-ol (B1346985) are presented in the table below. chemicalbook.com The presence of the p-tolyl group in this compound will introduce signals in the aromatic region (typically 7.0-7.5 ppm) and a singlet for the methyl group on the tolyl substituent (around 2.3 ppm). The protons on the aromatic ring will likely appear as two doublets, characteristic of a para-substituted benzene (B151609) ring. The methine proton (CH-OH) is expected to be a key diagnostic signal, and its coupling to the adjacent methylene protons can provide stereochemical information.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the alkyne group are particularly characteristic, appearing in a distinct region of the spectrum. The table below shows the ¹³C NMR data for 1-octyn-3-ol, which serves as a foundational reference for interpreting the spectrum of this compound. chemicalbook.comorgsyn.org The introduction of the p-tolyl group will result in additional signals for the aromatic carbons and the tolyl methyl group.

Stereochemical and Regiochemical Assignments: The regiochemistry is confirmed by the correlation of proton and carbon signals using 2D NMR techniques such as HSQC and HMBC. For instance, the correlation between the methine proton and the alkyne carbons would confirm the position of the hydroxyl group. The relative stereochemistry of diastereomers, if applicable, can often be determined by analyzing the coupling constants between adjacent protons and through Nuclear Overhauser Effect (NOE) experiments, which provide information about through-space proximity of protons. nih.gov

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on 1-octyn-3-ol)

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Notes |

| C1 (≡CH) | ~2.5 | ~73 | Terminal alkyne proton and carbon. |

| C2 (C≡) | - | ~85 | Quaternary alkyne carbon. |

| C3 (CHOH) | ~4.4 | ~62 | Methine proton and carbon, deshielded by oxygen. |

| C4 (CH₂) | ~1.7 | ~37 | Methylene protons adjacent to the chiral center. |

| C5 (CH₂) | ~1.4 | ~31 | Methylene protons. |

| C6 (CH₂) | ~1.3 | ~25 | Methylene protons. |

| C7 (CH₂) | ~1.3 | ~22 | Methylene protons. |

| C8 (CH₃) | ~0.9 | ~14 | Terminal methyl group of the octyl chain. |

| Tolyl-C1' | - | ~138 | Quaternary aromatic carbon attached to the alkyne. |

| Tolyl-C2', C6' | ~7.3 (d) | ~132 | Aromatic protons ortho to the alkyne. |

| Tolyl-C3', C5' | ~7.1 (d) | ~129 | Aromatic protons meta to the alkyne. |

| Tolyl-C4' | - | ~139 | Quaternary aromatic carbon with methyl group. |

| Tolyl-CH₃ | ~2.3 (s) | ~21 | Methyl group on the tolyl substituent. |

Note: The predicted values are based on the data for 1-octyn-3-ol and typical substituent effects of a p-tolyl group. Actual experimental values may vary.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a powerful technique for the identification of functional groups within a molecule. These methods are based on the principle that molecular bonds vibrate at specific frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H (sp, sp², and sp³), C≡C, and C-O functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol. The C≡C stretching vibration of the terminal alkyne typically appears as a weak band around 2100-2260 cm⁻¹. The sp-hybridized C-H stretch of the terminal alkyne is expected around 3300 cm⁻¹. Aromatic C-H stretches are observed just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. The C-O stretching vibration of the secondary alcohol will be in the 1000-1260 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C≡C triple bond, which often shows a weak absorption in the IR spectrum, typically exhibits a strong signal in the Raman spectrum, making it a useful technique for identifying this functional group. Aromatic ring vibrations also give rise to characteristic Raman signals.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3200-3600 (broad) | Weak |

| C-H (Alkyne) | Stretching | ~3300 | Moderate |

| C≡C (Alkyne) | Stretching | 2100-2260 (weak) | Strong |

| C-H (Aromatic) | Stretching | 3000-3100 | Moderate |

| C-H (Aliphatic) | Stretching | 2850-2960 | Moderate |

| C=C (Aromatic) | Ring Stretching | 1450-1600 | Strong |

| C-O (Alcohol) | Stretching | 1000-1260 | Weak |

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, electron ionization (EI) mass spectrometry is a common method.

Upon ionization, the molecule forms a molecular ion (M⁺•), which can then undergo fragmentation. The fragmentation pattern is often predictable and provides valuable clues about the molecule's structure. For alcohols, a common fragmentation pathway is the loss of a water molecule (M-18). youtube.comwhitman.edu Another characteristic fragmentation is alpha-cleavage, where the bond adjacent to the oxygen-bearing carbon is broken. In the case of this compound, this would involve cleavage of the bond between C3 and C4, leading to a resonance-stabilized cation. The presence of the aromatic tolyl group will also influence the fragmentation, with the formation of a stable tropylium-like ion being a possibility.

Interactive Data Table: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| [M]⁺• | C₁₅H₂₀O⁺• | Molecular Ion |

| [M-18]⁺• | C₁₅H₁₈⁺• | Loss of H₂O |

| [M-C₅H₁₁]⁺ | C₁₀H₉O⁺ | Alpha-cleavage (loss of the pentyl radical) |

| [Tolyl-C≡CH-CH]⁺ | C₁₀H₉⁺ | Fragmentation of the side chain |

| [C₇H₇]⁺ | C₇H₇⁺ | Tolyl cation or tropylium ion |

Chiroptical Spectroscopy for Enantiomeric Excess Determination

Since this compound contains a chiral center at the C3 position, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as polarimetry and circular dichroism (CD), are essential for determining the enantiomeric excess (ee) of a chiral sample.

Polarimetry: This technique measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. The specific rotation, [α], is a characteristic physical property of a chiral molecule. For example, (R)-(+)-1-octyn-3-ol has a reported specific rotation of +9° to +10° (neat). thermofisher.com By measuring the specific rotation of a sample of this compound and comparing it to the specific rotation of the pure enantiomer, the enantiomeric excess can be calculated.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. libretexts.org A CD spectrum provides information about the stereochemistry of a molecule, and the intensity of the CD signal is proportional to the enantiomeric excess. This technique is particularly useful for analyzing the stereochemistry of molecules with chromophores, such as the aromatic tolyl group in this compound, which absorb UV-visible light.

X-ray Diffraction Analysis of Crystalline Derivatives

X-ray diffraction analysis of a single crystal is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. While this compound itself may be an oil at room temperature, it can often be converted into a crystalline derivative, for example, by esterification of the hydroxyl group with a suitable carboxylic acid (e.g., a benzoate or a p-nitrobenzoate).

The diffraction pattern obtained from the crystal allows for the precise determination of bond lengths, bond angles, and the absolute configuration of the chiral center. This technique provides an unambiguous structural proof and is the gold standard for stereochemical assignment. The structure of a related propargyl alcohol derivative has been verified by X-ray diffraction analysis, demonstrating the utility of this method for this class of compounds. doi.org

Theoretical and Computational Chemistry Studies of 1 P Tolyl Octyn 3 Ol and Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. nih.gov It is widely used to study the electronic structure of organic molecules, including propargyl alcohols and their derivatives. nih.govmdpi.com DFT calculations focus on the electron density to determine the energy and properties of a system, providing a robust framework for detailed molecular analysis. nih.gov

A fundamental step in computational analysis is geometry optimization, which aims to find the most stable three-dimensional arrangement of atoms in a molecule—its lowest energy conformation. For a flexible molecule like 1-(p-Tolyl)octyn-3-ol, this involves exploring the conformational landscape, which is the potential energy surface as a function of bond rotations.

The process identifies various local energy minima (stable conformers) and the transition states that connect them. Key dihedral angles, such as those around the C-C single bonds of the octyl chain and the bond connecting the tolyl group, are systematically rotated to map out the energy landscape. The global minimum, representing the most populated conformation in the gas phase, is then identified. This structural information is critical, as the molecule's reactivity and spectroscopic properties are dependent on its preferred geometry.

Table 1: Representative Calculated Structural Parameters for Propargyl Alcohol Analogues This table presents typical bond lengths and angles for the core functional groups found in this compound, as determined by DFT calculations on analogous systems.

| Parameter | Typical Calculated Value | Functional Group |

| C≡C Bond Length | 1.21 - 1.23 Å | Alkyne |

| C-O Bond Length | 1.43 - 1.45 Å | Secondary Alcohol |

| O-H Bond Length | 0.96 - 0.98 Å | Alcohol |

| C-C≡C Bond Angle | ~178° | Propargylic Carbon |

| C-O-H Bond Angle | ~109° | Alcohol |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a powerful model for understanding chemical reactivity. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govimperial.ac.uk The HOMO represents the region from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO indicates the region most susceptible to accepting electrons (electrophilicity).

In this compound, the HOMO is expected to have significant contributions from the electron-rich p-tolyl group and the π-system of the alkyne. The LUMO is likely localized on the antibonding π* orbitals of the alkyne moiety. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key reactivity index; a smaller gap generally implies higher reactivity. nih.gov DFT calculations provide precise energies and visualizations of these orbitals, helping to predict how the molecule will interact with other reagents. For instance, the analysis can predict whether a reaction is more likely to be initiated by nucleophilic attack at the alkyne or electrophilic interaction with the aromatic ring.

Table 2: Illustrative Frontier Molecular Orbital Energies Hypothetical FMO data for this compound, illustrating typical values obtained from DFT calculations. These values are crucial for predicting the molecule's chemical behavior.

| Molecular Orbital | Energy (eV) | Implied Reactivity |

| HOMO | -8.50 | Nucleophilic character, site of oxidation |

| LUMO | -0.75 | Electrophilic character, site of reduction |

| HOMO-LUMO Gap | 7.75 | Indicator of kinetic stability |

Prediction of Spectroscopic Parameters

DFT calculations can accurately predict various spectroscopic parameters, which serve as a vital link between theoretical models and experimental reality. By calculating properties like nuclear magnetic shielding tensors and vibrational frequencies, computational chemists can generate theoretical spectra that can be compared directly with experimental NMR and IR data.

For this compound, DFT can predict:

¹H and ¹³C NMR Chemical Shifts: These predictions help in the assignment of complex experimental spectra and can confirm the proposed structure. For example, the chemical shift of the ethynyl (B1212043) hydrogen can be calculated. orgsyn.org

Infrared (IR) Frequencies: The calculation of vibrational modes allows for the prediction of an IR spectrum. Key peaks, such as the O-H stretch (~3300-3400 cm⁻¹) and the C≡C stretch (~2100-2200 cm⁻¹), can be identified and their positions refined by applying scaling factors to account for systematic errors in the calculations.

This predictive power is invaluable for structural elucidation and for confirming the identity of reaction products in complex chemical transformations.

Computational Elucidation of Reaction Mechanisms and Pathways

Beyond static molecular properties, computational chemistry excels at mapping the dynamic processes of chemical reactions. For this compound, this involves studying reactions such as hydration, oxidation, or metal-catalyzed couplings. mdpi.comcore.ac.uk DFT is used to model the entire reaction coordinate, from reactants to products, revealing the detailed mechanism step-by-step.

A chemical reaction proceeds from reactants to products via a high-energy intermediate known as the transition state (TS). Locating the precise geometry and energy of the TS is crucial for understanding reaction kinetics. Computational methods identify the TS as a first-order saddle point on the potential energy surface—a maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom.

The energy difference between the reactants and the transition state is the activation energy (ΔG‡ or ΔE‡). mdpi.combohrium.com This value is directly related to the reaction rate; a lower activation energy corresponds to a faster reaction. For reactions involving this compound, such as a gold-catalyzed hydration, DFT can be used to compare different possible pathways (e.g., nucleophilic attack at different positions) by calculating their respective activation energies, thereby predicting the most likely reaction mechanism and the expected product regioselectivity. researchgate.netresearchgate.net

Table 3: Representative Activation Free Energies (ΔG‡) for a Catalyzed Alkyne Reaction This table shows illustrative calculated energy barriers for key steps in a hypothetical metal-catalyzed addition reaction involving an alkyne, demonstrating how DFT is used to determine the rate-limiting step.

| Reaction Step | Calculated ΔG‡ (kcal/mol) | Description |

| Catalyst-Alkyne Coordination | 5.5 | Initial binding of the alkyne to the catalyst. |

| Nucleophilic Attack | 19.8 | The key bond-forming step, often rate-limiting. |

| Protonolysis/Product Release | 12.3 | Regeneration of the catalyst and release of the product. |

Solvent Effects on Reaction Energetics

Reactions are typically carried out in a solvent, which can have a profound impact on reaction rates and mechanisms. Computational models account for these environmental effects in two primary ways:

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous dielectric medium. nih.govmdpi.comresearchgate.net This approach is computationally efficient and captures the bulk electrostatic effects of the solvent, such as its ability to stabilize charged species or polar transition states. nih.gov

Explicit Solvent Models: In this more rigorous approach, individual solvent molecules are included in the calculation. This "microsolvation" is essential when specific solvent-solute interactions, like hydrogen bonding, play a direct role in the reaction mechanism, for instance, in activating a water molecule for addition across the alkyne. mdpi.com

Studies on related systems show that changing the solvent can significantly alter activation energies. bohrium.comresearchgate.net For example, a polar solvent might stabilize a charged transition state more than the neutral reactants, thereby lowering the activation energy and accelerating the reaction. nih.gov DFT calculations incorporating solvent effects are therefore essential for obtaining results that are quantitatively comparable to experimental observations in solution.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the behavior of molecules over time. ebsco.com For a flexible molecule like this compound, which contains multiple rotatable bonds, MD simulations are invaluable for exploring its conformational space and understanding how it interacts with its environment at an atomic level. While specific MD studies on this compound are not prevalent in public literature, the principles can be understood from simulations of analogous structures like other acetylenic alcohols and aryl-substituted compounds. researchgate.netmdpi.com

Conformational sampling is a primary goal of these simulations. nih.gov The molecule's shape is not static; the rotation around single bonds, such as the C-C bond connecting the tolyl group and the alkyne, and the bonds within the octyl chain, leads to a vast landscape of possible three-dimensional structures (conformers). MD simulations map this landscape by calculating the forces between atoms and using them to predict their subsequent motion over femtosecond time steps. ebsco.com By simulating the molecule for nanoseconds or even microseconds, a representative ensemble of low-energy conformations can be generated. researchgate.netnih.gov For this compound, key dihedral angles, like the one defined by the plane of the tolyl ring relative to the acetylenic bond, would be critical parameters to monitor.

Simulations also provide deep insights into intermolecular interactions, which govern the compound's solubility, aggregation, and potential biological activity. mdpi.com In a simulation, this compound can be placed in a box of solvent molecules (e.g., water or an organic solvent like octanol) to study solvation dynamics. The hydroxyl (-OH) group is expected to form strong hydrogen bonds with polar solvents or with other alcohol molecules. mdpi.com The p-tolyl group and the long alkyl chain, being hydrophobic, would likely engage in weaker van der Waals interactions. researchgate.net In a biological context, MD simulations can model the interaction of the compound with a target protein, such as an enzyme. peerj.com These simulations can reveal the stability of the binding pose, identify key interacting amino acid residues, and quantify the binding free energy, often broken down into electrostatic and van der Waals components. peerj.com

For example, a simulation of a related propargyl alcohol derivative in a protein's active site might reveal the specific residues that form hydrogen bonds with the alcohol's hydroxyl group and those that form hydrophobic contacts with its aromatic ring. peerj.com The stability of these interactions over the course of the simulation is a strong indicator of binding affinity.

Table 1: Illustrative Intermolecular Interaction Energies for an Analogous Aryl Alkynol with a Hypothetical Protein Target (Calculated from MD Simulations) This table presents hypothetical data to illustrate the typical outputs of an MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) analysis from an MD simulation. The values represent the contributions to the total binding energy.

| Interaction Component | Energy (kJ/mol) | Description |

| Van der Waals Energy | -150.4 | Favorable interactions from non-polar contacts (e.g., tolyl group with hydrophobic residues). |

| Electrostatic Energy | -95.2 | Favorable interactions from charge-charge and polar contacts (e.g., hydroxyl group with polar residues). |

| Polar Solvation Energy | +110.5 | Unfavorable energy required to desolvate polar groups upon binding. |

| Non-polar Solvation Energy | -15.8 | Favorable energy from hydrophobic effect. |

| Total Binding Energy (ΔG_bind) | -150.9 | The net energy change, indicating a strong and favorable binding interaction. |

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a compound with its biological activity or a specific property. wikipedia.org These predictive models are essential in modern drug discovery and toxicology for screening new compounds and optimizing lead structures. ecetoc.org For a class of compounds like acetylenic alcohols, QSAR can be used to predict properties like antifungal activity, toxicity, or receptor binding affinity based on calculated molecular descriptors. tandfonline.comnih.gov

The development of a QSAR model begins with a "training set" of molecules with known activities. ecetoc.org For analogues of this compound, this could be a series of related propargyl alcohols tested for their inhibitory effect on a fungal enzyme. researchgate.netmdpi.com For each molecule in the series, a set of numerical descriptors is calculated. These can include:

Physicochemical properties: such as the logarithm of the octanol-water partition coefficient (LogP), which measures hydrophobicity. tandfonline.com

Topological descriptors: which describe molecular size, shape, and branching.

Electronic descriptors: such as dipole moment and frontier orbital energies (HOMO/LUMO), which relate to the molecule's reactivity. researchgate.net

3D descriptors: which describe the molecule's three-dimensional shape.

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build an equation that links a selection of these descriptors to the observed activity. researchgate.net For instance, a QSAR study on the toxicity of acetylenic alcohols to the fathead minnow found that while tertiary propargylic alcohols acted via a non-specific narcosis mechanism predictable by LogP, primary and secondary propargylic alcohols were significantly more toxic than predicted, suggesting a different mechanism of action involving metabolic activation. tandfonline.comcapes.gov.br

A hypothetical QSAR model for the antifungal activity of this compound analogues might take the form:

log(1/IC50) = c0 + (c1 * LogP) - (c2 * DipoleMoment) + (c3 * SurfaceArea)

Where IC50 is the concentration for 50% inhibition, and c0, c1, c2, c3 are coefficients determined by the regression analysis. Such a model, once validated, could be used to predict the antifungal potency of new, unsynthesized analogues, guiding synthetic efforts toward more active compounds. mdpi.com

Table 2: Hypothetical QSAR Data for a Series of Antifungal Propargyl Alcohol Analogues This table presents hypothetical data to illustrate the components of a QSAR study. It links molecular descriptors to a measured biological activity.

| Compound | Structure Variation | LogP | Molecular Weight ( g/mol ) | Experimental Activity (IC50, µM) | Predicted Activity (IC50, µM) |

| Analogue 1 | Phenyl group | 3.1 | 160.21 | 25.5 | 24.8 |

| Analogue 2 | p-Tolyl group | 3.6 | 174.24 | 15.2 | 16.1 |

| Analogue 3 | p-Chlorophenyl group | 3.8 | 194.66 | 12.8 | 13.5 |

| Analogue 4 | Hexyl chain | 2.5 | 154.25 | 45.1 | 43.9 |

| Analogue 5 | Octyl chain | 3.5 | 182.30 | 18.9 | 19.5 |

Emerging Research Applications of 1 P Tolyl Octyn 3 Ol and Its Functional Derivatives

Role as Versatile Building Blocks in Complex Molecule Synthesis

The unique chemical architecture of 1-(p-Tolyl)octyn-3-ol and its derivatives makes them highly valuable starting materials for the construction of intricate molecular frameworks. The presence of the hydroxyl group and the alkyne allows for a variety of synthetic manipulations, rendering them versatile precursors for both natural product synthesis and the development of novel pharmaceutical scaffolds.

Precursors for Natural Products and Analogues

Aryl-substituted propargylic alcohols, such as this compound, are key starting materials for the synthesis of various heterocyclic compounds that are prevalent in natural products. One of the most common applications is in the synthesis of substituted furans. researchgate.netatamanchemicals.comacs.orguniroma1.it Gold- or silver-catalyzed cyclization reactions of propargylic alcohols can lead to the formation of highly substituted furan (B31954) rings, which are core structures in many biologically active molecules. researchgate.netatamanchemicals.comacs.org For instance, the reaction of a propargylic alcohol with a suitable coupling partner can proceed through a cascade of reactions, including nucleophilic addition, cyclization, and rearrangement, to yield polysubstituted furans. acs.org

Furthermore, these propargylic alcohols can be transformed into allenes, which are themselves versatile intermediates in organic synthesis. rawsource.com The chirality from an enantioenriched propargylic alcohol can be effectively transferred to the allene (B1206475), enabling the synthesis of chiral natural products and their analogues. rawsource.com The Meyer-Schuster rearrangement of secondary and tertiary propargylic alcohols provides a pathway to α,β-unsaturated carbonyl compounds, which are also important building blocks in organic synthesis. atamanchemicals.com

The following table summarizes representative transformations of aryl-substituted propargylic alcohols into heterocyclic structures relevant to natural product synthesis.

| Starting Material Type | Reagents and Conditions | Product Type | Yield (%) | Reference |

| Aryl-substituted Propargylic Alcohol | Au[P(t-Bu)2(o-biphenyl)]Cl, AgOTf, Molecular Sieves, 0 °C | Substituted Furan | 96 | atamanchemicals.com |

| Propargylic Alcohol and Alkyne | Triazole-gold (TA-Au) and Copper Catalysts, 45 °C | Substituted Furan | Good to Excellent | researchgate.net |

| Propargylic Alcohol and 3-Oxo Amide | Silver(I)/Base | Furan-3-carboxamide | Not specified | acs.org |

| Diazo Compounds and Propargylic Alcohols | BF3·OEt2 | Highly Substituted Indenes | up to 96% | researchgate.net |

Intermediates for Pharmaceutical Scaffolds (Excluding Efficacy/Dosage)

The development of novel pharmaceutical agents often relies on the efficient synthesis of diverse molecular scaffolds. Aryl-substituted propargylic alcohols serve as key intermediates in the construction of various heterocyclic systems that form the core of many drug molecules. For example, the synthesis of furan-3-carboxamides, which are found in compounds with potent antitumor and trypanocidal activities, can be achieved from propargylic alcohols. nih.gov

Gold-catalyzed hydroamination of propargylic alcohols with anilines can produce 3-hydroxyimines, which can be further reduced to 1,3-aminoalcohols, a common motif in pharmaceuticals. researchgate.net Manipulation of the reaction conditions can also lead to the selective formation of 3-aminoketones. researchgate.net Additionally, propargylic alcohols are precursors to 2H-thiochromenes, a class of compounds that includes retinoic acid receptor (RAR) antagonists. redalyc.org The synthesis involves the conversion of the propargylic alcohol to a tertiary S-aryl propargyl thioether, followed by an intramolecular cyclization. redalyc.org

The versatility of aryl-substituted propargylic alcohols in the synthesis of pharmaceutically relevant scaffolds is highlighted in the table below.

| Starting Material | Reagents and Conditions | Product Scaffold | Synthetic Utility | Reference |

| Propargylic Alcohol and Aniline | Gold Catalyst | 3-Hydroxyimine / 1,3-Aminoalcohol | Precursors to various nitrogen-containing compounds | researchgate.net |

| Tertiary Propargylic Alcohol and Thiophenol | p-Toluenesulfonic acid (PTSA) | S-Aryl Propargyl Thioether | Intermediate for Thiochromenes | redalyc.org |

| Propargylic Alcohol and 3-Oxo Amide | Ag2CO3 | Furan-3-carboxamide | Core of biologically active molecules | nih.gov |

Contributions to Catalysis and Ligand Design

The reactivity of the alkyne and hydroxyl functionalities in this compound and related compounds makes them valuable in the field of catalysis, both as precursors to chiral ligands for asymmetric synthesis and as starting materials for the synthesis of organometallic catalysts.

Chiral Ligands for Asymmetric Catalysis

The enantioselective synthesis of chiral molecules is a major focus of modern chemistry, and the development of effective chiral ligands is crucial. Chiral propargylic alcohols are valuable precursors for the synthesis of a variety of chiral ligands. scielo.brresearchgate.net For example, the ProPhenol ligand, which is commercially available, has been used in the zinc-catalyzed enantioselective addition of alkynes to aldehydes to produce enantioenriched propargylic alcohols. scielo.br These resulting chiral alcohols can then be further functionalized into more complex chiral ligands.

The development of chiral N,N,P-ligands has enabled copper-catalyzed asymmetric propargylic substitution reactions of propargylic alcohols with high enantioselectivities. acs.org These ligands can act as bifunctional reagents, promoting the initial esterification of the propargylic alcohol and then coordinating with the copper catalyst to control the stereochemical outcome of the substitution reaction. acs.org

Precursors to Organometallic Catalysts

Aryl-substituted propargylic alcohols are also used as precursors in the synthesis of organometallic catalysts. Ruthenium complexes, in particular, have been shown to catalyze a wide range of transformations involving propargylic alcohols. wikipedia.orgmdpi.com For instance, indenyl-ruthenium(II) complexes can react with propargylic alcohols to form allenylidene and vinylvinylidene tautomers, which are key intermediates in various catalytic cycles.

The dimerization of 1,1-diphenylpropargyl alcohol, a related aryl-substituted propargylic alcohol, is catalyzed by a ruthenium(II) complex to form an alkylidenebenzocyclobutenyl alcohol. wikipedia.org This reaction proceeds through the formation of a ruthenacycle intermediate. wikipedia.org Furthermore, ruthenium complexes have been shown to catalyze the isomerization of propargylic alcohols to trans-enals and enones. mdpi.com

The following table provides examples of organometallic complexes derived from or used with aryl-substituted propargylic alcohols.

| Propargylic Alcohol Type | Metal Complex/Catalyst | Transformation/Product | Significance | Reference |

| 1,1-Diphenylprop-2-yn-1-ol | [Cp*RuCl(diene)] | Alkylidenebenzocyclobutenyl alcohol | Catalytic dimerization | wikipedia.org |

| Propargylic Alcohols | Indenylbis(triphenylphosphine)ruthenium chloride | trans-enals and enones | Redox isomerization | mdpi.com |

| Hormonal Steroids with Propargylic Alcohol Moiety | [RuCl(η5-C9H7)(PPh3)2] | Allenylidene and vinylvinylidene complexes | Activation of propargylic alcohols |

Development in Advanced Materials Science